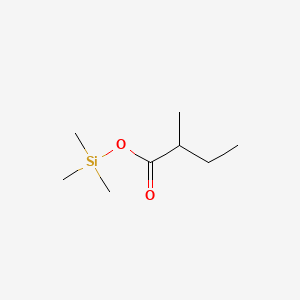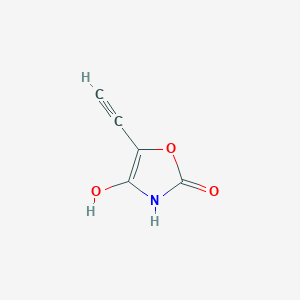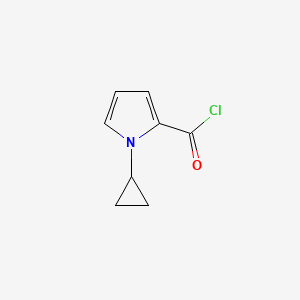
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate, typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological targets. This can lead to the inhibition of enzymes or receptors involved in disease pathways, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoropyridine: A precursor in the synthesis of Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate.
2,6-Difluoropyridine-3-boronic acid: Another fluorinated pyridine derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the ester and keto functional groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. The combination of these functional groups with the fluorinated pyridine ring makes it a valuable compound in medicinal chemistry and agrochemical research .
Eigenschaften
Molekularformel |
C9H7F2NO3 |
|---|---|
Molekulargewicht |
215.15 g/mol |
IUPAC-Name |
ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H7F2NO3/c1-2-15-9(14)7(13)5-3-4-6(10)12-8(5)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
MNYVAUHIWPOATB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=C(N=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


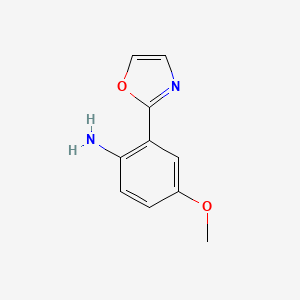
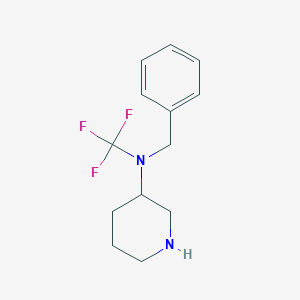

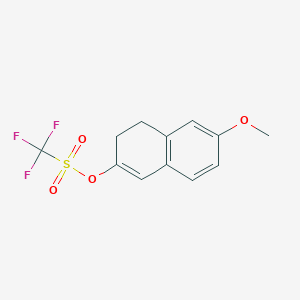
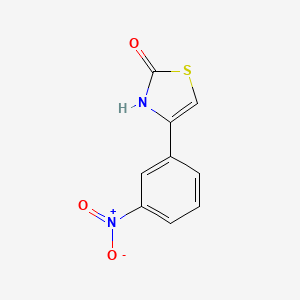
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)

